2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Description
2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a benzothiazole moiety
Properties
IUPAC Name |
2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl5N2O2S/c1-2-25-6-3-4-7-8(5-6)26-16(22-7)23-15(24)9-10(17)12(19)14(21)13(20)11(9)18/h3-5H,2H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWHSDCKPPXPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl5N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of Benzothiazole Intermediate: The initial step often involves the synthesis of the benzothiazole intermediate. This can be achieved by reacting 2-aminothiophenol with ethyl chloroformate under basic conditions to form 6-ethoxy-1,3-benzothiazole.
Chlorination of Benzamide: The next step involves the chlorination of benzamide to introduce the chlorine atoms at the 2, 3, 4, 5, and 6 positions. This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: Finally, the benzothiazole intermediate is coupled with the chlorinated benzamide under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Due to the presence of multiple chlorine atoms, the compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Oxidation and Reduction: The benzothiazole moiety can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to the formation of new derivatives.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine could yield a substituted benzamide, while oxidation of the benzothiazole moiety could lead to sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity. The benzothiazole moiety is known for its biological activity, and the presence of multiple chlorine atoms could enhance these effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, altering their activity. The benzothiazole moiety could be involved in binding to these targets, while the chlorine atoms might influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-pentachlorobenzamide: Lacks the benzothiazole moiety, making it less versatile in terms of reactivity.
N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide:
Uniqueness
The uniqueness of 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide lies in its combination of a highly reactive benzothiazole moiety and multiple chlorine atoms, making it a valuable compound for a wide range of applications in both research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
